molecular formula C17H24BF4N3O B14769411 (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B14769411
M. Wt: 373.2 g/mol
InChI Key: PZDCLAPJRCQMAQ-UHFFFAOYSA-M
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Description

(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate is a complex organic compound with a unique structure that includes a triazolo-oxazinium ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate typically involves multiple steps. The initial step often includes the formation of the triazolo-oxazinium ring system through a cyclization reaction. This is followed by the introduction of the isopropyl and trimethylphenyl groups under controlled conditions. The final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the intermediate compound with tetrafluoroboric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Tetrahydrofuran: A cyclic ether used as a solvent and reagent in organic synthesis.

Uniqueness

What sets (5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate apart from similar compounds is its unique triazolo-oxazinium ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24BF4N3O

Molecular Weight

373.2 g/mol

IUPAC Name

5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride

InChI

InChI=1S/C17H24N3O.BF3.FH/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3)4;/h6-7,10-11,15H,8-9H2,1-5H3;;1H/q+1;;/p-1

InChI Key

PZDCLAPJRCQMAQ-UHFFFAOYSA-M

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C.[F-]

Origin of Product

United States

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